molecular formula C10H15NO B132254 ETHANONE, 1-[(1S,5R)-3-AMINO-6,6-DIMETHYLBICYCLO[3.1.0]HEX-2-EN-2-YL]- CAS No. 145696-98-6

ETHANONE, 1-[(1S,5R)-3-AMINO-6,6-DIMETHYLBICYCLO[3.1.0]HEX-2-EN-2-YL]-

Cat. No.: B132254
CAS No.: 145696-98-6
M. Wt: 165.23 g/mol
InChI Key: ATRIWDXNPRKJRB-HZGVNTEJSA-N
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Description

ETHANONE, 1-[(1S,5R)-3-AMINO-6,6-DIMETHYLBICYCLO[310]HEX-2-EN-2-YL]- is a bicyclic compound with a unique structure that includes an amino group and a ketone functional group

Preparation Methods

The synthesis of ETHANONE, 1-[(1S,5R)-3-AMINO-6,6-DIMETHYLBICYCLO[3.1.0]HEX-2-EN-2-YL]- typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the bicyclic structure through a cyclopropanation reaction.

    Ketone Formation:

Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

ETHANONE, 1-[(1S,5R)-3-AMINO-6,6-DIMETHYLBICYCLO[3.1.0]HEX-2-EN-2-YL]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHANONE, 1-[(1S,5R)-3-AMINO-6,6-DIMETHYLBICYCLO[3.1.0]HEX-2-EN-2-YL]- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various biochemical reactions. These interactions can affect cellular pathways and lead to specific biological effects .

Comparison with Similar Compounds

Similar compounds include other bicyclic structures with amino and ketone functional groups. ETHANONE, 1-[(1S,5R)-3-AMINO-6,6-DIMETHYLBICYCLO[3.1.0]HEX-2-EN-2-YL]- is unique due to its specific stereochemistry and the presence of both an amino and a ketone group in a compact bicyclic structure. This uniqueness makes it particularly valuable in synthetic and medicinal chemistry .

Properties

CAS No.

145696-98-6

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-[(1S,5R)-3-amino-6,6-dimethyl-2-bicyclo[3.1.0]hex-2-enyl]ethanone

InChI

InChI=1S/C10H15NO/c1-5(12)8-7(11)4-6-9(8)10(6,2)3/h6,9H,4,11H2,1-3H3/t6-,9-/m1/s1

InChI Key

ATRIWDXNPRKJRB-HZGVNTEJSA-N

SMILES

CC(=O)C1=C(CC2C1C2(C)C)N

Isomeric SMILES

CC(=O)C1=C(C[C@@H]2[C@H]1C2(C)C)N

Canonical SMILES

CC(=O)C1=C(CC2C1C2(C)C)N

Synonyms

Ethanone, 1-[(1S,5R)-3-amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]- (9CI)

Origin of Product

United States

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